Ciprofloxacin-d8

説明

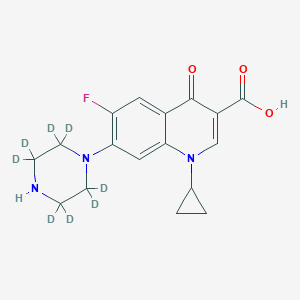

Structure

3D Structure

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649159 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130050-35-9 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ciprofloxacin-d8 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin-d8 is the deuterated analog of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The substitution of hydrogen with deuterium in the piperazine ring provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the quantitative analysis of ciprofloxacin in various biological matrices. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to this compound.

Chemical Properties

This compound shares a nearly identical chemical structure with ciprofloxacin, with the key difference being the presence of eight deuterium atoms on the piperazine moiety. This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental chemical properties of the molecule.

Physicochemical Data

Table 1: General Chemical Properties

| Property | This compound | This compound Hydrochloride | Ciprofloxacin (for comparison) |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1] | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid, monohydrochloride[2] | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 1130050-35-9[1][3] | 1216659-54-9[4][5] | 85721-33-1[3] |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₃[6] | C₁₇H₁₀D₈FN₃O₃·HCl[2] | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 339.39 g/mol [1][3][7] | 375.9 g/mol [2] | 331.34 g/mol |

Table 2: Physical and Chemical Constants

| Property | This compound / this compound Hydrochloride | Ciprofloxacin (for comparison) |

| Melting Point | >242°C (dec.) (this compound)[]; 315 - 317 °C (Hydrochloride)[9] | 255-257 °C |

| pKa | Not experimentally determined for d8; expected to be very similar to ciprofloxacin. | 6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen)[3] |

| Solubility | This compound: Soluble in DMSO (Very Slightly, Heated), Methanol (Slightly)[]. This compound Hydrochloride: Slightly soluble in methanol and water[2][10]. | Ciprofloxacin: In water, 30,000 mg/L at 20 °C. Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol[3]. |

| XLogP3 | -1.1[1] | -1.1 |

| Polar Surface Area | 72.9 Ų[1] | 72.9 Ų |

| Flash Point | Not available | Not available |

Synthesis

While detailed, step-by-step protocols for the synthesis of this compound are proprietary and not publicly available, the general synthetic route involves the use of deuterated piperazine as a key starting material. The synthesis of the fluoroquinolone core is analogous to that of ciprofloxacin, with the final step involving the condensation of the core with deuterated piperazine.

A general workflow for the synthesis of Ciprofloxacin can be visualized as follows, with the understanding that for this compound, a deuterated piperazine would be used in the final step.

Biological Activity and Metabolism

The biological activity of this compound is expected to be identical to that of ciprofloxacin. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[2].

The metabolism of ciprofloxacin is primarily mediated by the cytochrome P450 enzyme CYP1A2. The main metabolic pathways involve modification of the piperazine ring. While specific metabolic studies on this compound are not extensively reported, its metabolism is presumed to follow the same pathways as ciprofloxacin, leading to deuterated versions of the known metabolites. The use of this compound as an internal standard allows for precise tracking and quantification of the parent drug and its metabolites in biological systems.

The metabolic pathway of ciprofloxacin can be illustrated as follows:

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of ciprofloxacin. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Representative LC-MS/MS Method for Ciprofloxacin Quantification using this compound

The following protocol is a representative example of how this compound is used as an internal standard. Specific parameters may need to be optimized for different instruments and matrices.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of ciprofloxacin).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ciprofloxacin: Q1: 332.1 m/z → Q3: 231.1 m/z

-

This compound: Q1: 340.1 m/z → Q3: 235.1 m/z

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

The logical workflow for such an analysis is depicted below:

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical analysis. Its stable isotopic labeling allows for accurate and precise quantification of ciprofloxacin in complex biological matrices. This guide provides a foundational understanding of its chemical properties and its application in modern analytical techniques. While some specific experimental data for the deuterated compound remains proprietary, the information provided, in conjunction with the data for its non-deuterated counterpart, offers a comprehensive overview for professional use.

References

- 1. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Differences Between Ciprofloxacin and Ciprofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of Ciprofloxacin and its deuterated analog, Ciprofloxacin-d8. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][3] this compound is a stable isotope-labeled version of Ciprofloxacin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[3][4] This isotopic substitution, while having a minimal effect on the compound's fundamental chemical reactivity and biological activity, introduces significant differences in its physical and chemical properties that are leveraged in various scientific applications.[3][5][6] The primary application of this compound is as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Ciprofloxacin in biological matrices.[3][7][8]

Physical Properties

The substitution of hydrogen with deuterium results in a measurable increase in the molecular weight of this compound compared to Ciprofloxacin. This mass shift is a fundamental physical difference that enables their differentiation in mass spectrometry.[3] While extensive data on all physical properties of this compound are not as readily available as for its non-deuterated counterpart, the following table summarizes the key known physical properties for comparison. It is generally understood that deuteration can lead to slight changes in properties like melting point and solubility, though these are often not dramatically different.[9]

| Property | Ciprofloxacin | This compound |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₇H₁₀D₈FN₃O₃ |

| Molecular Weight | 331.34 g/mol [10] | 339.39 g/mol [4] |

| Monoisotopic Mass | 331.13321961 Da[10] | 339.18343357 Da[4] |

| Melting Point | 255-257 °C[10] | Not explicitly available, but expected to be similar to Ciprofloxacin |

| Appearance | Faint to light yellow crystalline powder[1][10] | Solid[11] |

| Solubility | <1mg/mL in water[10] | Slightly soluble in methanol and water[11] |

| pKa | pKa1 = 6.09, pKa2 = 8.74 | Not explicitly available, but expected to be very similar to Ciprofloxacin |

Chemical Differences and Their Implications

The core chemical structures of Ciprofloxacin and this compound are identical, with the exception of the isotopic substitution on the piperazine ring. This seemingly minor change leads to significant differences in their analytical behavior and metabolic fate.

Isotopic Labeling and Mass Spectrometry

The most critical chemical difference is the mass shift of +8 Daltons in this compound.[3] This mass difference allows for the clear separation and distinct detection of the two compounds in a mass spectrometer. When used as an internal standard, a known amount of this compound is added to a sample containing an unknown amount of Ciprofloxacin. The two compounds co-elute during chromatography but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer.[7] This allows for precise and accurate quantification of Ciprofloxacin, as the internal standard compensates for variations in sample preparation and instrument response.[3][12]

Kinetic Isotope Effect and Metabolism

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9][13] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.[5][9] While Ciprofloxacin is partially metabolized in the liver to form metabolites such as desethylene ciprofloxacin and oxo-ciprofloxacin, the deuteration of the piperazine ring in this compound can potentially alter the rate and profile of its metabolism.[2] This property of deuterated compounds is a significant area of research in drug development to create drugs with improved pharmacokinetic profiles, such as a longer half-life.[5][6][14]

Spectroscopic Properties

The isotopic substitution also leads to differences in the nuclear magnetic resonance (NMR) spectra of the two compounds. While the overall ¹H NMR spectrum of this compound would show a disappearance of the signals corresponding to the protons on the piperazine ring, ²H (deuterium) NMR can be used to confirm the location of the deuterium labels.[3] The ¹³C NMR spectra would also show subtle differences in the chemical shifts of the carbons directly bonded to deuterium.[15][16][17]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and quantification of Ciprofloxacin and this compound.

Quantification of Ciprofloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a common application of this compound.

Objective: To determine the concentration of Ciprofloxacin in human plasma samples.

Materials:

-

Human plasma samples

-

Ciprofloxacin analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (of known concentration).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution program.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 10 µL.

-

-

Mass Spectrometry:

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ciprofloxacin to this compound against the concentration of the Ciprofloxacin standards.

-

Determine the concentration of Ciprofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Determination of Physicochemical Properties

Standard experimental methods are employed to determine the physicochemical properties of both compounds.

-

Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which it melts is recorded.

-

Solubility: Typically determined by adding an excess of the compound to a specific solvent (e.g., water) and shaking the mixture until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, often by UV-Vis spectroscopy or HPLC.

-

pKa: Potentiometric titration is a common method. The compound is dissolved in water and titrated with a standard acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve.

Visualizations

The following diagrams illustrate key concepts related to the differences and applications of Ciprofloxacin and this compound.

Caption: Structural comparison of Ciprofloxacin and this compound.

Caption: LC-MS/MS quantification workflow.

Conclusion

The primary physical difference between Ciprofloxacin and this compound is the increased molecular weight of the latter due to isotopic labeling. This mass difference is the cornerstone of the principal chemical application of this compound as an ideal internal standard for the accurate quantification of Ciprofloxacin. While their fundamental chemical reactivity and biological activity are nearly identical, the subtle difference in bond strength introduced by deuteration can influence metabolic pathways, a phenomenon of growing interest in drug development. This guide provides a foundational understanding of these differences, empowering researchers to effectively utilize both compounds in their respective applications.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. Buy this compound (hydrochloride monohydrate) [smolecule.com]

- 4. This compound | C17H18FN3O3 | CID 25218032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. This compound hydrochloride hydrate VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documentsdelivered.com [documentsdelivered.com]

- 17. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]

- 18. eurofins.com [eurofins.com]

Ciprofloxacin-d8: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Ciprofloxacin-d8. It covers its fundamental physicochemical properties and its application as an internal standard in bioanalytical methodologies.

Core Physicochemical Data

This compound is the deuterium-labeled analog of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The incorporation of eight deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis.

The key quantitative data for this compound is summarized in the table below. It is important to distinguish between the free base form and the hydrochloride salt, as their CAS numbers and molecular weights differ.

| Property | This compound (Free Base) | This compound (Hydrochloride Salt) |

| CAS Number | 1130050-35-9[1][2][3] | 1216659-54-9[2][4][5][6] |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₃[1][3] | C₁₇H₁₀D₈FN₃O₃ • HCl[5] |

| Molecular Weight | 339.39 g/mol [1][3][7][8] | 375.85 g/mol (anhydrous basis)[4][6][9] |

Application in Bioanalytical Methods: An Experimental Protocol

This compound is primarily utilized as an internal standard for the quantification of ciprofloxacin in biological matrices such as plasma, urine, and tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its purpose is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Below is a detailed experimental protocol for the quantification of ciprofloxacin in mouse plasma using this compound as an internal standard, based on established methodologies.[1][4]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of ciprofloxacin and this compound in a suitable solvent, such as a methanol/water mixture with 0.2% hydrochloric acid.[2]

-

Working Solutions: Serially dilute the ciprofloxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and QC samples.

-

Spiking: Spike blank mouse plasma with the ciprofloxacin working solutions to create calibration standards (e.g., 100–5000 ng/mL) and QC samples at low, medium, and high concentrations.[1]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To a 20 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (plasma:acetonitrile).

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 75 mm × 4.6 mm, 3.5 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.[1][4]

-

Flow Rate: A typical flow rate is between 0.5 and 0.6 mL/min.[1][4][5]

-

Injection Volume: Inject a small volume of the prepared supernatant (e.g., 20 µL) onto the LC column.[2]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for both the analyte (ciprofloxacin) and the internal standard (this compound).

-

Data Analysis

-

Integrate the peak areas for both the ciprofloxacin and this compound MRM transitions.

-

Calculate the peak area ratio (Ciprofloxacin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of ciprofloxacin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of ciprofloxacin in a biological sample using this compound as an internal standard.

Caption: Workflow for Ciprofloxacin quantification using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. expert.taylors.edu.my [expert.taylors.edu.my]

- 4. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciprofloxacin and its pharmacokinetic properties [wisdomlib.org]

- 7. joghr.org [joghr.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 10. No Time Dependence of Ciprofloxacin Pharmacokinetics in Critically Ill Adults: Comparison of Individual and Population Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin-d8 as an Internal Standard for LC-MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability and application of Ciprofloxacin-d8 as an internal standard for the quantification of ciprofloxacin in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, effectively compensating for variability in sample preparation and matrix effects.

Core Principles: The Role of an Ideal Internal Standard

An internal standard (IS) in LC-MS is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for LC-MS applications. They share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's source.[1][2]

This compound, a deuterated analog of ciprofloxacin, is frequently employed to ensure high accuracy and precision in quantitative bioanalysis.[3][4][5] Its ability to efficiently track and correct for matrix effects in diverse and complex matrices like plasma, urine, and various tissue homogenates has been well-documented.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard for ciprofloxacin analysis.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Ciprofloxacin | 332.1 | 230.8 | Positive | [3][4] |

| This compound | 340.1 | 296.1 | Positive | [3][4] |

| Ciprofloxacin | 332.0 | 231.3 | Positive | [6] |

| Ofloxacin (IS) | 362.2 | 261.0 | Positive | [6] |

| Ciprofloxacin | 332.2 | 314.2 | Positive | [7] |

Note: Ofloxacin is included for comparative purposes as a structural analog internal standard.

Table 2: Method Validation Parameters

| Matrix | Linearity Range | r² | Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |

| Mouse Plasma, Urine, Bladder, Kidney | 100–5000 ng/mL | ≥ 0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3][4] |

| Human Plasma | 0.01–5.00 µg/mL | > 0.99 | 87.25–114 | 3.37–12.60 | Not explicitly stated | [6] |

| Human Plasma (Total) | 0.02–5.0 mg/L | Not explicitly stated | 94.5–105.0 | ≤ 7.6 | ≤ 9.8 | [5] |

| Human Plasma (Unbound) | 0.02–5.0 mg/L | Not explicitly stated | 92.8–102.1 | ≤ 7.0 | ≤ 9.6 | [5] |

Experimental Protocols

Below are detailed methodologies derived from published literature for the analysis of ciprofloxacin using this compound as an internal standard.

Protocol 1: Analysis in Mouse Plasma, Urine, and Tissue Homogenates[3][4]

1. Sample Preparation (Protein Precipitation):

-

Pipette 20 µL of plasma or 30 µL of urine/tissue homogenate into a microcentrifuge tube.

-

Add a working solution of this compound (internal standard).

-

Precipitate proteins by adding a suitable volume of organic solvent (e.g., acetonitrile).

-

Vortex mix thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

Column: C18 analytical column.

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Elution: Gradient elution (specific gradient profile to be optimized based on system and column).

-

Run Time: 3 minutes.

3. Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ciprofloxacin: m/z 332.1 → 230.8

-

This compound: m/z 340.1 → 296.1

-

Protocol 2: Analysis of Total and Unbound Ciprofloxacin in Human Plasma[5]

1. Sample Preparation:

-

Total Ciprofloxacin:

-

Use 10 µL of plasma.

-

Add this compound internal standard.

-

Perform protein precipitation.

-

-

Unbound Ciprofloxacin:

-

Use 100 µL of plasma.

-

Separate unbound drug from protein-bound drug using ultrafiltration.

-

To the ultrafiltrate, add this compound internal standard.

-

Perform protein precipitation on the ultrafiltrate.

-

2. Liquid Chromatography Conditions:

-

Total Run Time: 1.5 minutes (specific column and mobile phase details not provided in the abstract).

3. Mass Spectrometry Conditions:

-

Fully validated according to US Food and Drug Administration guidelines, implying standard ESI-MS/MS in MRM mode.

Visualizations

The following diagrams illustrate the logical workflow of a typical bioanalytical method using this compound as an internal standard.

Caption: General workflow for ciprofloxacin quantification using LC-MS/MS.

Caption: Role of this compound in compensating for analytical variability.

Conclusion

This compound is an exemplary internal standard for the LC-MS based quantification of ciprofloxacin. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte throughout sample processing and analysis, thereby effectively compensating for matrix effects and other sources of analytical variability. The use of this compound, as demonstrated in numerous validated methods, leads to highly accurate, precise, and robust quantification of ciprofloxacin in complex biological matrices, making it an indispensable tool for pharmacokinetic, toxicokinetic, and clinical research.

References

- 1. cerilliant.com [cerilliant.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Procuring and Utilizing Ciprofloxacin-d8 for Scientific Investigation

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is paramount for achieving accurate and reproducible quantitative results in complex biological matrices. This in-depth technical guide provides a comprehensive overview of sourcing Ciprofloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin, for research applications. The guide details reputable suppliers, presents key product specifications in a comparative format, and offers a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies.

Sourcing this compound: A Comparative Overview

The selection of a suitable this compound product is critical for the integrity of experimental data. Key considerations include chemical purity, the degree of isotopic enrichment, and the available formulation. Below is a summary of this compound offerings from various reputable suppliers to aid in the selection process.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment/Purity | Available Forms |

| Cayman Chemical | This compound (hydrochloride) | 1216659-54-9 | ≥95% (Ciprofloxacin) | ≥99% deuterated forms (d1-d8); ≤1% d0[1] | Solid (hydrochloride) |

| Sigma-Aldrich (VETRANAL®) | This compound hydrochloride hydrate | 1216659-54-9 | Analytical Standard | Not explicitly stated | Solid (hydrochloride hydrate) |

| Simson Pharma Limited | This compound Hydrochloride | 1216659-54-9 | High Quality | Not explicitly stated | Solid (hydrochloride) |

| BOC Sciences | Ciprofloxacin-[d8] | 1130050-35-9 | Not explicitly stated | Not explicitly stated | Solid |

| TargetMol | This compound Hydrochloride | 1216659-54-9 | Not explicitly stated | Not explicitly stated | Solid (hydrochloride) |

| Santa Cruz Biotechnology | This compound | 1130050-35-9 | Not explicitly stated | Not explicitly stated | Solid |

| Axios Research | This compound HCl | 1216659-54-9 | Not explicitly stated | Not explicitly stated | Solid (hydrochloride) |

| Clearsynth | This compound Hydrochloride | 1216659-54-9 | High Quality | Not explicitly stated | Solid (hydrochloride) |

Note: Researchers should always request and consult the Certificate of Analysis (CoA) from the supplier for lot-specific data on purity and isotopic enrichment before use.

The Role of this compound in Quantitative Analysis

In quantitative bioanalysis, particularly in pharmacokinetic studies, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS is structurally similar to the analyte but has a different mass, allowing for its distinction by a mass spectrometer. This compound, with its eight deuterium atoms, serves as an excellent internal standard for the quantification of ciprofloxacin.

References

Ciprofloxacin-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ciprofloxacin-d8. The information presented is critical for ensuring the integrity of this isotopically labeled internal standard in research and drug development applications. Data has been compiled from manufacturer specifications and findings from forced degradation studies on its non-deuterated analog, ciprofloxacin, which serves as a reliable proxy for understanding its stability profile.

Recommended Storage Conditions and Long-Term Stability

This compound is a stable isotopically labeled compound when stored under appropriate conditions. The recommended storage and handling procedures are crucial for maintaining its chemical and isotopic purity over time.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Neat) | -20°C[1][2][3] | ≥ 4 years[1][2] | Protect from light and moisture. |

| In Solvent | -80°C[4] | Up to 1 year[4] | Use a suitable inert solvent. Purge with an inert gas before sealing. |

| Aqueous Solution | Not Recommended | ≤ 1 day[1] | Prone to degradation; prepare fresh solutions daily. |

Forced Degradation Studies of Ciprofloxacin

Forced degradation studies are essential for identifying potential degradation products and establishing the inherent stability of a drug substance. The following data, derived from studies on non-deuterated ciprofloxacin, provides insights into the potential degradation pathways of this compound under various stress conditions. Deuterium labeling is not expected to alter the fundamental degradation pathways, although minor effects on degradation kinetics may be observed.

Table 2: Summary of Forced Degradation Studies on Ciprofloxacin

| Stress Condition | Experimental Protocol | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl at 70°C for 4 hours | ~20% | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH at 70°C for 4 hours | ~24% | [1] |

| Oxidation | 3% H₂O₂ at 70°C for 4 hours | ~40% | [1] |

| Thermal Degradation | 60°C for 24 hours | ~10% | [1] |

| Photolytic Degradation | UV radiation for 5 days | ~30% | [1] |

Experimental Protocols for Forced Degradation Studies

The following are representative experimental protocols for conducting forced degradation studies on ciprofloxacin, which can be adapted for this compound.

Acidic Degradation

-

Prepare a 1 mg/mL solution of ciprofloxacin in 0.1 N methanolic hydrochloric acid.

-

Transfer 25 mL of this solution to a round-bottom flask.

-

Reflux the solution at 70°C in a thermostatically controlled heating chamber.

-

Withdraw samples at predetermined time intervals (e.g., 2, 4, 6, and 8 hours).

-

Dilute the withdrawn samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Alkaline Degradation

-

Prepare a 1 mg/mL solution of ciprofloxacin.

-

Add an appropriate volume of 0.1 N NaOH.

-

Reflux the solution at 70°C.

-

Withdraw samples at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase and analyze by HPLC.

Oxidative Degradation

-

Prepare a 1 mg/mL solution of ciprofloxacin.

-

Add an appropriate volume of 3% hydrogen peroxide.

-

Heat the solution at 70°C.

-

Withdraw samples at various time intervals.

-

Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation

-

Place the solid ciprofloxacin powder in a thermostatically controlled oven at 60°C.

-

Expose the sample for a specified duration (e.g., 24 hours).

-

After exposure, prepare a solution of the sample in a suitable solvent.

-

Dilute to the target concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation

-

Expose a solution of ciprofloxacin (or the solid powder) to a UV light source.

-

Conduct the study for a defined period (e.g., 5 days).

-

Prepare and analyze the samples by HPLC at regular intervals.

Degradation Pathways and Mechanisms

The degradation of ciprofloxacin primarily involves modifications to the piperazine ring, the quinolone core, and the cyclopropyl group. The following diagrams illustrate the key degradation pathways.

Figure 1: General workflow of this compound degradation under various stress conditions leading to different degradation products.

The primary sites of degradation on the ciprofloxacin molecule are the piperazine ring and the quinolone core. Oxidation and photolysis are major contributors to its degradation.

Figure 2: Proposed major degradation pathways of ciprofloxacin, targeting the piperazine ring and the quinolone core.

Conclusion

This compound is a highly stable molecule when stored under the recommended conditions, primarily at -20°C in its solid form. Understanding its potential degradation pathways through forced degradation studies is crucial for the development of stability-indicating analytical methods and for ensuring the accuracy of experimental results. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to handle and utilize this compound effectively, maintaining its integrity throughout its lifecycle. It is recommended to perform specific stability studies for this compound solutions in the matrix of interest to ensure accuracy in quantitative analyses.

References

- 1. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ciprofloxacin in Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of ciprofloxacin in plasma samples using Ciprofloxacin-d8 as an internal standard (IS). The method employs a simple protein precipitation technique for sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate measurement of its concentration in plasma is essential for assessing bioavailability, performing pharmacokinetic studies, and ensuring therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[5][6] this compound co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[5][6]

This protocol details a validated LC-MS/MS method that is sensitive, specific, and reproducible for the determination of ciprofloxacin in plasma.[3][7] The primary sample preparation technique described is protein precipitation, which is rapid and efficient for high-throughput analysis.[8][9][10]

Materials and Instrumentation

2.1 Materials and Reagents

-

Ciprofloxacin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Blank Human Plasma (with appropriate anticoagulant, e.g., Heparin)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2.2 Instrumentation

-

Liquid Chromatography system (e.g., Thermo Scientific™ UltiMate™ 3000RS)[9]

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., API 5000 or Q Exactive™ Focus)[9][11]

-

Analytical Column (e.g., Accucore™ C18, 100 × 2.1 mm, 2.6 µm)[9]

-

Vortex mixer

-

Refrigerated centrifuge

-

Calibrated pipettes

Experimental Protocols

3.1 Preparation of Stock Solutions and Standards

-

Stock Solutions: Prepare primary stock solutions of ciprofloxacin and this compound in a suitable solvent (e.g., 50/50 methanol/water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ciprofloxacin stock solution with 50/50 methanol/water to create working standards for spiking into plasma to form the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50/50 methanol/water to a final concentration (e.g., 1 µg/mL). This concentration should be appropriate for the expected analyte levels.

3.2 Preparation of Calibration Curve and Quality Control (QC) Samples

-

Spike blank plasma with the ciprofloxacin working standard solutions to create a calibration curve with at least six non-zero concentration levels. Typical ranges are 20 ng/mL to 5000 ng/mL.[7]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 50, 500, and 4000 ng/mL).

3.3 Plasma Sample Preparation Protocol (Protein Precipitation) This protocol is a high-throughput and effective method for extracting ciprofloxacin from plasma.[5][9]

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[9]

-

Add 10 µL of the this compound internal standard working solution and briefly vortex.[9]

-

Add 200 µL of a protein precipitating solution (e.g., acetonitrile containing 0.1% formic acid).[9]

-

Vortex the mixture vigorously for at least 15 seconds to ensure complete protein precipitation.[9]

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis. Some methods may include a dilution step at this stage.[9]

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[9]

Caption: Experimental workflow for plasma sample preparation.

Data and Method Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis and method performance.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18, 100 x 2.1 mm, 2.6 µm[9] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[5][9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][9] |

| Flow Rate | 0.5 - 0.6 mL/min[3][5] |

| Column Temperature | 40 °C[9] |

| Injection Volume | 5 µL[9] |

| Run Time | 1.5 - 4 minutes[5][7] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM)[5][6] |

| MRM Transition (Ciprofloxacin) | m/z 332.1 → 230.8[5][6] |

| MRM Transition (this compound) | m/z 340.1 → 296.1[5][6] |

Table 2: Summary of Method Validation Data

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.02 - 5.0 mg/L (20 - 5000 ng/mL)[7][12] |

| Correlation Coefficient (r²) | ≥ 0.99[5][6] |

| Lower Limit of Quantification | 20 ng/mL[7] |

| Mean Accuracy | 94.5% to 105.0%[7] |

| Intraday Precision (%CV) | ≤ 7.6%[7] |

| Interday Precision (%CV) | ≤ 9.8%[7] |

| Extraction Recovery | ~78% - 84%[13] |

| Freeze/Thaw Stability | Stable for at least 3 cycles[7][11] |

| Room Temperature Stability | Stable for at least 96 hours in processed sample[7] |

Role of this compound as Internal Standard

The use of a deuterated internal standard is fundamental to the robustness of this assay. This compound has nearly identical chemical properties and chromatographic retention time to ciprofloxacin. However, its increased mass allows it to be distinguished by the mass spectrometer. This ensures that any loss of analyte during sample preparation or fluctuations in instrument response are mirrored by the internal standard. Quantification is based on the peak area ratio of the analyte to the internal standard, which corrects for these variations and mitigates the matrix effect, leading to highly accurate and precise results.[5][6]

Caption: Role of this compound in quantitative analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and reliable protocol for the quantification of ciprofloxacin in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings to implement this assay for routine analysis.

References

- 1. expert.taylors.edu.my [expert.taylors.edu.my]

- 2. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. eurofins.com [eurofins.com]

- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 13. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ciprofloxacin-d8 for Pharmacokinetic Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy and safety. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process. The use of a stable isotope-labeled internal standard, such as ciprofloxacin-d8, is the gold standard for the bioanalysis of ciprofloxacin in these studies, providing high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This application note provides detailed protocols and data for the use of this compound in pharmacokinetic studies in various animal models.

Principle of Stable Isotope-Labeled Internal Standards

This compound is an ideal internal standard for the quantitative analysis of ciprofloxacin as it has the same physicochemical properties as the analyte but a different mass. This ensures that it behaves identically during sample extraction, chromatography, and ionization, but can be distinguished by a mass spectrometer.

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Ciprofloxacin's Mechanism of Action

Ciprofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.[1][2][3]

Caption: Mechanism of action of Ciprofloxacin.

Experimental Protocols

Animal Pharmacokinetic Study Protocol (Rodent Model - Mice)

This protocol outlines a typical oral pharmacokinetic study in mice.

a. Animal Model:

-

Species: Mouse

-

Strain: BALB/c or C57BL/6

-

Age: 8-10 weeks

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity. Animals should have access to food and water ad libitum, with fasting overnight before dosing.

b. Dosing:

-

Formulation: Ciprofloxacin dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dose: A typical oral dose for pharmacokinetic studies in mice can range from 10 to 50 mg/kg.[4]

-

Administration: Administer a single oral dose via gavage.

c. Blood Sampling:

-

Method: Serial blood sampling from the same animal is preferred to reduce biological variability. Techniques include submandibular or saphenous vein puncture.[5] A terminal cardiac puncture can be used for the final time point.

-

Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Sample Volume: Approximately 50-100 µL of blood per time point.

-

Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Bioanalytical Protocol for Ciprofloxacin in Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of ciprofloxacin in mouse plasma using this compound as an internal standard.

a. Materials:

-

Ciprofloxacin and this compound reference standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Mouse plasma (blank and study samples)

b. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 20 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in ACN).

-

Add 100 µL of ACN to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity UHPLC system or equivalent.

-

Column: Zorbax C18 column or equivalent.

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Gradient: A suitable gradient to ensure separation of ciprofloxacin from matrix components.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Thermo TSQ Quantum Ultra AM triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Ciprofloxacin: m/z 332.1 → 230.8

-

This compound: m/z 340.1 → 296.1

-

d. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ciprofloxacin into blank mouse plasma.

-

The calibration curve should be linear over the expected concentration range in the study samples (e.g., 100-5000 ng/mL).

Data Presentation

The following tables summarize pharmacokinetic parameters of ciprofloxacin from studies in various animal models. Note that not all studies explicitly state the use of this compound as the internal standard.

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Dogs

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| 23 | PO (tablet) | 4.4 | - | 2.6 | 22.5 | 58.4 | [1][2] |

| 10 | IV | - | - | 3.7 | - | - | [1][2] |

| 10 | PO | 1.55 | - | - | - | - | [3] |

| 20 | PO | 3.08 | - | - | - | - | [3] |

| 23.5 | PO | 1.9 | - | 4.35 | - | - | [6] |

Table 2: Pharmacokinetic Parameters of Ciprofloxacin in Rabbits

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| 40 | PO | 1.04-5.66 | 0.5 | 4.055-10.14 | - | [7][8][9] |

| 20 | PO | - | - | - | - | [10] |

Table 3: Pharmacokinetic Parameters of Ciprofloxacin in Other Animal Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Rhesus Monkey | - | IM | - | - | 2.4 | - | [11] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for quantifying ciprofloxacin in biological matrices from animal pharmacokinetic studies. The detailed protocols and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers and scientists in the field of drug development, enabling the design and execution of accurate and efficient preclinical studies. The provided information facilitates a better understanding of ciprofloxacin's behavior in different animal models, which is essential for translating preclinical findings to clinical applications.

References

- 1. Ciprofloxacin pharmacokinetics and oral absorption of generic ciprofloxacin tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ciprofloxacin pharmacokinetics in dogs following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unmc.edu [unmc.edu]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

- 8. Related Videos - Preclinical pharmacokinetic profile of ciprofloxacin analogues in rabbits after oral administration [visualize.jove.com]

- 9. Preclinical pharmacokinetic profile of ciprofloxacin analogues in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of ciprofloxacin in normal rabbits and changes observed in induced dehydrated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic study of enrofloxacin and its active metabolite ciprofloxacin after oral and intramuscular dosing of enrofloxacin in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Ciprofloxacin in Human Plasma using Ciprofloxacin-d8 by UPLC-MS/MS

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of ciprofloxacin in human plasma. The method utilizes a stable isotope-labeled internal standard, ciprofloxacin-d8, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2][3] This application note provides a detailed protocol for the rapid, selective, and reliable quantification of ciprofloxacin in human plasma using UPLC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Ciprofloxacin (purity ≥98%)

-

This compound hydrochloride (purity ≥95%, mass shift M+8)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem quadrupole mass spectrometer (e.g., Sciex API 5000 or equivalent)[1]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Stock and Working Solutions

-

Ciprofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol.

-

Ciprofloxacin Working Solutions: Prepare serial dilutions of the ciprofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).

-

Add 150 µL of the this compound working solution (internal standard) to all tubes except the blank. To the blank tube, add 150 µL of acetonitrile.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

Figure 1: Sample Preparation Workflow.

UPLC and Mass Spectrometry Conditions

UPLC Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 20 psi

-

Collision Gas: 8 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

MRM Transitions:

Figure 2: Analytical Workflow.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for ciprofloxacin in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Ciprofloxacin | 5 - 5000 | > 0.99 |

Table 1: Linearity of Ciprofloxacin Quantification.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels: low (15 ng/mL), medium (150 ng/mL), and high (4000 ng/mL). The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15%.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 15 | ≤ 8.5 | ≤ 9.8 | ± 7.2 | ± 8.1 |

| Medium | 150 | ≤ 6.2 | ≤ 7.5 | ± 5.4 | ± 6.3 |

| High | 4000 | ≤ 4.8 | ≤ 5.9 | ± 3.9 | ± 4.7 |

Table 2: Precision and Accuracy Data.

Recovery and Matrix Effect

The extraction recovery of ciprofloxacin and this compound was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.

| QC Level | Concentration (ng/mL) | Ciprofloxacin Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |

| Low | 15 | 92.1 | 94.5 | 98.2 |

| Medium | 150 | 94.7 | 95.1 | 99.1 |

| High | 4000 | 96.3 | 95.8 | 98.7 |

Table 3: Recovery and Matrix Effect Data.

Figure 3: Method Development and Validation Logic.

Conclusion

This application note presents a simple, rapid, and reliable UPLC-MS/MS method for the quantification of ciprofloxacin in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. The high-throughput nature of the sample preparation and the short chromatographic run time make this method highly suitable for pharmacokinetic studies and therapeutic drug monitoring of ciprofloxacin in a clinical research setting.

References

- 1. eurofins.com [eurofins.com]

- 2. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Ciprofloxacin Residues in Food using Ciprofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ciprofloxacin residues in various food matrices. The use of ciprofloxacin-d8 as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The primary analytical technique described is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting and quantifying antibiotic residues.

Application Notes

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1][2] The presence of its residues in food products such as meat, milk, and seafood is a significant concern for public health, as it can lead to the development of antibiotic-resistant bacteria and potential allergic reactions in consumers.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for ciprofloxacin in various foodstuffs to ensure consumer safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of ciprofloxacin residues.[4][5] this compound has nearly identical chemical and physical properties to ciprofloxacin, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for effective compensation of any analyte loss or matrix-induced signal suppression or enhancement, leading to more reliable and reproducible results.

This document outlines a validated LC-MS/MS method for the determination of ciprofloxacin in food matrices, utilizing this compound as an internal standard. The protocols provided are intended to be a guide for researchers and analysts in food safety and drug metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of ciprofloxacin using this compound as an internal standard in various food matrices.

Table 1: LC-MS/MS Parameters for Ciprofloxacin and this compound

| Parameter | Ciprofloxacin | This compound (Internal Standard) | Reference(s) |

| Precursor Ion (m/z) | 332.1 | 340.1 | [4][5] |

| Product Ion 1 (m/z) | 288.1 | 296.1 | [4][5] |

| Product Ion 2 (m/z) | 231.0 | 240.0 | [6] |

| Collision Energy (eV) | Varies by instrument | Varies by instrument | |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [7] |

Table 2: Method Validation Data for Ciprofloxacin in Various Food Matrices

| Food Matrix | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference(s) |

| Fish/Shellfish | 0.1 µg/kg | 92.5 - 98.1 | 0.1 - 50.0 µg/kg | [7] |

| Milk (Low and High Fat) | 4.0 ng/mL | 98.57 - 99.06 | Not Specified | [8] |

| Chicken Liver | Not Specified | >95% (RSD <5%) | Not Specified | [9] |

| Bovine Meat and Milk | 5% of MRL | 83 - 112 | Not Specified | [3] |

| Chicken Tissues | Not Specified | Not Specified | 10 - 1000 ng/g |

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of ciprofloxacin residues in food samples using this compound and LC-MS/MS.

Reagents and Materials

-

Ciprofloxacin and this compound analytical standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Phosphate buffer solution (pH 7.0)

-

Sodium chloride (NaCl)

-

Hexane, analytical grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

Syringe filters (0.22 µm)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ciprofloxacin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., methanol/water) to prepare a series of working standard solutions for calibration curves.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards.

Sample Preparation

The following is a general sample preparation workflow. Specific steps may need to be optimized for different food matrices.

Detailed Steps:

-

Homogenization: Weigh a representative portion of the food sample (e.g., 2-5 g of tissue, 5 mL of milk) into a centrifuge tube. Homogenize the sample.

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of the this compound internal standard solution.

-

Extraction:

-

Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Defatting (for high-fat matrices): If necessary, perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample extract, wash the cartridge to remove interferences, and then elute the analytes with an appropriate solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor to product ion transitions for both ciprofloxacin and this compound as listed in Table 1.

-

Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of ciprofloxacin to this compound against the concentration of the calibration standards.

-

Quantification: Determine the concentration of ciprofloxacin in the samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow and key decision points in the antibiotic residue testing process.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 3. Food Monitoring: Antibiotics Residues in Meat and Milk [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of ciprofloxacin residue in fish/shellfish tissues using liquid chromatography-tandem mass spectrometry with isotope internal standard dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

Application of Ciprofloxacin-d8 in Forensic Toxicology Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate and reliable quantification of drugs and their metabolites in biological specimens is paramount. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a compound of interest in various forensic investigations, including cases of poisoning, drug-facilitated crimes, and medical malpractice. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental response. Ciprofloxacin-d8, a deuterated analog of ciprofloxacin, serves as an ideal internal standard for the quantification of ciprofloxacin in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer.